The compound is classified as an organofluorine compound, which denotes that it contains carbon-fluorine bonds. Its molecular formula is with a molecular weight of approximately 204.19 g/mol . The compound is also indexed under the CAS Registry Number 78573-45-2, which provides a unique identifier for chemical substances .
The synthesis of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanol can be achieved through several methods, typically involving the introduction of the trifluoromethyl group onto the phenyl ring followed by the addition of a propanol moiety.
Technical parameters like reaction time, temperature, and solvent choice are critical for optimizing yield and minimizing byproducts.
The molecular structure of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanol features:
1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanol can participate in various chemical reactions due to its functional groups:
These reactions are influenced by factors such as solvent, temperature, and catalyst presence.
The mechanism of action for 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanol is largely dependent on its interactions at the molecular level:
Data from pharmacological studies may provide insights into specific interactions with receptors or enzymes.
1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanol has several scientific applications:
The strategic incorporation of trifluoromethyl (-CF₃) and fluoro (-F) substituents represents a cornerstone of modern bioactive molecule design. These groups profoundly alter molecular properties due to fluorine’s extreme electronegativity (3.98 on the Pauling scale) and the -CF₃ group’s combined lipophilic, electron-withdrawing, and steric effects. Statistical analysis of 28,003 compound pairs reveals that while -CH₃ to -CF₃ substitution does not universally enhance bioactivity, it achieves >10-fold improvement in 9.19% of cases, particularly near aromatic residues like Phe, His, and Arg [5]. The -CF₃ group exhibits distinct binding preferences for hydrophobic pockets containing Phe, Met, Leu, and Tyr residues, enabling precise modulation of ligand-protein interactions [5]. Quantum mechanics/molecular mechanics (QM/MM) calculations confirm binding energy gains up to -4.36 kcal/mol for -CF₃ substitutions on aromatic rings, primarily driven by electrostatic and solvation effects [5].
In antimicrobial applications, fluorinated salicylanilides demonstrate potent activity against multidrug-resistant Staphylococcus aureus (MRSA/VRSA), with MIC values as low as 0.031 µg/mL. The -CF₃ group enhances membrane permeability and metabolic stability by resisting oxidative degradation (C-F bond dissociation energy: 105.4 kcal/mol) [7]. This stability, combined with tuned lipophilicity, allows fluorinated compounds to constitute 20–25% of approved pharmaceuticals and 30–40% of agrochemicals [4].
Table 1: Impact of -CH₃ vs. -CF₃ Substitution on Bioactivity
Parameter | -CH₃ Group | -CF₃ Group | Significance |
---|---|---|---|
Binding Preference | Leu, Met, Cys, Ile | Phe, Met, Leu, Tyr | Dictates residue-specific binding [5] |
Activity Improvement | Baseline | >10-fold in 9.19% of cases | Targeted efficacy enhancement [5] |
Binding Energy Gain (Max) | - | -4.36 kcal/mol | Driven by electrostatic/solvation effects [5] |
Lipophilicity (Avg LogP) | Lower | Higher by ~1.0 unit | Improved membrane permeability [7] |
Metabolic Stability | Moderate | High (C-F bond strength) | Reduced oxidative metabolism [7] |
Aryl propanol derivatives have evolved from early β-blocker scaffolds (e.g., propranolol) to sophisticated fluorinated therapeutics. The propanol linker (-CH₂CH₂CH₂OH) provides conformational flexibility, enabling optimal positioning of aromatic pharmacophores within target binding sites. This moiety facilitates hydrogen bonding via the hydroxyl group while maintaining metabolic stability through alkyl chain saturation [8] [10].
The introduction of trifluoromethyl groups marked a pivotal advancement in this chemical class. Compounds like 3-[3-(trifluoromethyl)phenyl]-1-propanol (CAS: 78573-45-2) exemplify this evolution, serving as key intermediates for CNS-targeting pharmaceuticals and advanced materials [8] [10]. Their synthesis typically involves Friedel-Crafts acylation followed by carbonyl reduction, yielding high-purity (>98%) building blocks for drug discovery [10]. The -CF₃ group’s steric demand (~volume of isopropyl) and electronic profile (σI = 0.39, σR = 0.12) enable simultaneous modulation of steric bulk and electron distribution without drastic geometric alterations [5] [9]. Historically, these derivatives enabled breakthroughs in:
1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanol (CAS: 1443309-62-3; C₁₀H₁₀F₄O; MW: 222.18 g/mol) exemplifies advanced fluoroorganic design through its meta-disubstituted arene motif. The compound features two orthogonal electron-withdrawing groups: a fluoro atom (σₘ = 0.34) and a trifluoromethyl group (σₘ = 0.43), creating a pronounced electronic gradient across the benzene ring [1] [3]. This polarization enhances the alcohol’s acidity (predicted pKa ~15.2) and facilitates nucleophilic reactions at the benzylic position. Key structural attributes include:
Table 2: Physicochemical Profile of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanol
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₁₀H₁₀F₄O | Canonical SMILES [1] |
Molecular Weight | 222.18 g/mol | Fluorochem [1] |
Purity | 97.0% | HPLC [1] [3] |
Canonical SMILES | CCC(O)c1cc(F)cc(C(F)(F)F)c1 | [1] |
InChI Key | KBEYZUQUEAEYIJ-UHFFFAOYSA-N | [1] |
Hazard Classification | H302, H315, H319, H335 | GHS07 [1] |
Status | Discontinued (commercial) | CymitQuimica [3] |
The meta-fluoro/trifluoromethyl pattern distinguishes this compound from commercial analogs like 3-[3-(trifluoromethyl)phenyl]-1-propanol (CAS: 78573-45-2), which lacks electronic asymmetry. This unsymmetrical substitution is crucial for creating dynamic polymers via Diels-Alder reactions, where the electron-deficient arene acts as a dienophile activator [4]. Additionally, the compound serves as a model for studying fluorine-fluorine interactions in crystal packing and solution-phase self-assembly [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1